molecular formula C37H31N7O3 B12374324 Akt1-IN-4

Akt1-IN-4

Cat. No.: B12374324
M. Wt: 621.7 g/mol
InChI Key: MJOZPGGWUHJZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akt1-IN-4 is a small molecule inhibitor specifically designed to target Akt1, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and metabolism. Akt1 is part of the PI3K/Akt/mTOR signaling pathway, which is often deregulated in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Akt1-IN-4 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common method involves the use of a five-point pharmacophore hypothesis for virtual screening, followed by molecular docking and binding free energy calculations to identify potential inhibitors . The final compound is obtained through a series of chemical reactions, including cyclization and functional group modifications.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using high-throughput screening techniques and automated synthesis platforms. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally diluting with double-distilled water (ddH2O) .

Chemical Reactions Analysis

Types of Reactions: Akt1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards Akt1.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and purity.

Major Products Formed: The major products formed from these reactions are intermediates and final compounds with enhanced pharmacological properties. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Properties

Molecular Formula

C37H31N7O3

Molecular Weight

621.7 g/mol

IUPAC Name

5-[6-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2,6-diazaspiro[3.3]heptane-2-carbonyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C37H31N7O3/c38-33-29(7-4-16-39-33)34-41-31-14-13-30(25-5-2-1-3-6-25)40-35(31)44(34)28-11-8-24(9-12-28)18-42-20-37(21-42)22-43(23-37)36(47)26-10-15-32(46)27(17-26)19-45/h1-17,19,46H,18,20-23H2,(H2,38,39)

InChI Key

MJOZPGGWUHJZMU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N)CN(C2)C(=O)C8=CC(=C(C=C8)O)C=O

Origin of Product

United States

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